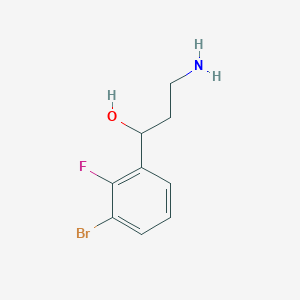![molecular formula C12H20N2O4 B13182815 tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O4. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a linear precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Functional Groups: Functional groups such as tert-butyl ester and oxo groups are introduced through selective reactions, including esterification and oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the compound is primarily used in research, industrial-scale production methods would involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes.
Industrial Applications: In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting biological functions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
tert-butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-7-5-12(8-14)4-6-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) |
Clave InChI |
JBFCZIGPURZWAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





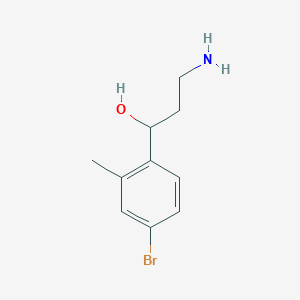
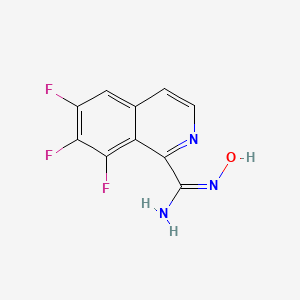

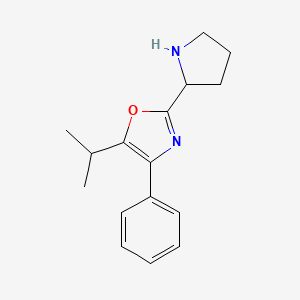

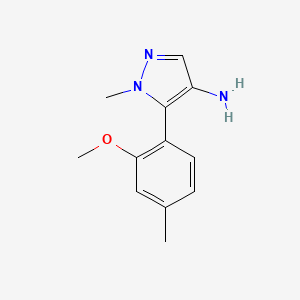
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
